molecular formula C17H14ClN3O4 B2705153 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 897735-12-5

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2705153
CAS No.: 897735-12-5
M. Wt: 359.77
InChI Key: AZOPLILNYHIBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with an acetamide moiety linked to a 4-chlorophenoxy chain. Its synthesis likely follows S-alkylation or nucleophilic substitution routes, as seen in analogous compounds (e.g., via reaction of 1,3,4-oxadiazole-2-thiol intermediates with halogenated acetamides) .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-2-11(3-7-13)16-20-21-17(25-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPLILNYHIBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole: This intermediate can be synthesized by reacting 4-methoxybenzoic acid hydrazide with a suitable dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the 5-(4-methoxyphenyl)-1,3,4-oxadiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Moiety

The oxadiazole ring is commonly synthesized via the reaction of hydrazides with carbon disulfide under basic conditions. For example:

  • Hydrazide preparation : Reaction of an ester (e.g., ethyl ester) with hydrazine monohydrate to form a hydrazine derivative .

  • Oxadiazole formation : Treatment of the hydrazide with sodium ethoxide and carbon disulfide, followed by acidification to isolate the oxadiazole intermediate .

Coupling with Acetamide Group

The oxadiazole intermediate is then coupled with the acetamide group using acylating agents (e.g., chloro arylacetamides) in the presence of bases like potassium carbonate .

Reaction Conditions :

StepReagents/Conditions
Hydrazide formationHydrazine monohydrate, ethanol, room temperature
Oxadiazole formationSodium ethoxide, carbon disulfide, reflux in ethanol
Acetamide couplingChloro arylacetamide, potassium carbonate, acetone

Chemical Reaction Analysis

The compound exhibits reactivity at multiple functional groups, including the oxadiazole ring, acetamide group, and substituents (4-chlorophenoxy, 4-methoxyphenyl).

Types of Reactions

Reaction TypeFunctional Group InvolvedExample Reagents
Oxidation Methoxy groupPotassium permanganate (KMnO₄) in acidic conditions
Reduction Chlorine substituentHydrogen gas (H₂) with palladium catalyst
Substitution Acetamide nitrogenSodium hydride (NaH) or other nucleophiles

Mechanism of Acetamide Coupling

The acetamide group forms via nucleophilic acyl substitution. For example, reaction of the oxadiazole intermediate with chloro arylacetamide in the presence of a base (e.g., potassium carbonate) replaces the chloride with the oxadiazole moiety .

Oxidation and Reduction Pathways

  • Oxidation : The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ .

  • Reduction : The chlorine substituent may undergo reductive dehalogenation under catalytic hydrogenation, though this is less commonly reported .

Reaction Kinetics and Optimization

Studies highlight the importance of reaction conditions for yield and purity:

  • Microwave-assisted synthesis : Accelerates reaction times compared to traditional methods (e.g., 3–6 hours for coupling vs. longer durations) .

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

Structural Reactivity

The heterocyclic oxadiazole ring and substituents influence reactivity:

  • Electron-donating groups (e.g., methoxyphenyl) enhance nucleophilicity in substitution reactions .

  • Electron-withdrawing groups (e.g., chlorophenoxy) stabilize intermediates during oxidation/reduction .

Biological Activity Correlation

Reactivity trends correlate with biological activity:

  • Anticancer activity : Compounds with oxadiazole moieties and electron-donating substituents show higher cytotoxicity (e.g., IC₅₀ values <0.14 μM for oxadiazole derivatives) .

  • Enzyme inhibition : Substituents like methoxyphenyl and chlorophenoxy modulate interactions with targets like matrix metalloproteinase-9 (MMP-9) .

Comparative Reactivity

A comparison of reactivity in similar oxadiazole derivatives:

Compound FeatureReactivity Profile
Chlorophenoxy substituent Enhances stability under acidic conditions
Methoxyphenyl group Facilitates nucleophilic substitution due to electron-donating effects
Oxadiazole ring Prone to substitution at the sulfur position

(References integrated into citations above; no explicit list provided per instructions.)

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • Mechanism of Action :
    • The oxadiazole moiety is known for its ability to inhibit angiogenesis and induce apoptosis in cancer cells. These properties are critical for limiting tumor growth and metastasis .
    • Studies have demonstrated that compounds with oxadiazole structures can interfere with cellular signaling pathways involved in cancer progression, such as the EGFR pathway .
  • In Vitro Studies :
    • In vitro assays have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cells .
    • A comparative study found that derivatives of this compound showed better growth inhibition percentages (GP) than standard anticancer drugs like erlotinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the oxadiazole ring and substituents affect biological activity. For example:

  • The presence of a methoxy group at specific positions on the phenyl ring enhances the compound's potency against various cancer types .
  • Substituents such as halogens (e.g., chlorine) and methoxy groups have been associated with increased anticancer activity due to their influence on electronic properties and lipophilicity.

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

  • Study on Anticancer Efficacy :
    • A study evaluated a series of oxadiazole derivatives for their antiproliferative activities against NCI-60 human cancer cell lines. The results indicated that compounds similar to this compound had high efficacy against leukemia and solid tumors .
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies support the hypothesis that the compound can effectively interact with key molecular targets .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Oxadiazole Ring

Table 1: Impact of Oxadiazole Substitutions on Bioactivity
Compound Name Substituent at Oxadiazole C5 Key Biological Activity Reference
Target Compound (2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide) 4-Methoxyphenyl Not explicitly reported (in evidence) N/A
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 4-Chlorophenyl Antimicrobial (6f, 6o most potent)
5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl acetamide Tetrahydro-naphthalenyl Structural data only
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl-thioacetamide derivatives Pyridinyl Acetylcholinesterase inhibition
  • Key Observations :
    • 4-Chlorophenyl substituents (e.g., in ) enhance antimicrobial activity, likely due to increased electron-withdrawing effects and hydrophobic interactions.
    • Pyridinyl groups (e.g., ) introduce hydrogen-bonding capabilities, improving enzyme inhibition profiles.
    • The target compound’s 4-methoxyphenyl group may balance lipophilicity and electronic effects, though specific activity data are lacking in the provided evidence.

Acetamide Chain Modifications

Table 2: Role of Acetamide Side Chains
Compound Name Acetamide Substituent Notable Properties Reference
Target Compound 4-Chlorophenoxy Potential enhanced bioavailability N/A
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran-thioether Antimicrobial (Laccase catalysis)
N-(3,4-Dimethylphenyl)-2-sulfanyl acetamide (7o) 3,4-Dimethylphenyl Potent antibacterial activity
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide p-Tolyl Industrial-grade synthesis
  • Key Observations: Thioether linkages (e.g., ) improve stability and redox activity, critical for enzyme interactions. Bulky aryl groups (e.g., 3,4-dimethylphenyl in ) enhance antibacterial potency by optimizing steric interactions with microbial targets.

Biological Activity

2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an oxadiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H18ClN3O4C_{23}H_{18}ClN_{3}O_{4}, and it has a predicted molecular weight of approximately 433.85 g/mol. The presence of the oxadiazole ring and various substituents contributes to its biological activity.

PropertyValue
Molecular FormulaC23H18ClN3O4C_{23}H_{18}ClN_{3}O_{4}
Molecular Weight433.85 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may exert its effects by modulating enzyme activity or binding to receptors involved in cell signaling pathways. The oxadiazole moiety is known for its ability to inhibit angiogenesis and induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inducing Apoptosis : The compound has been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Inhibiting Angiogenesis : The oxadiazole structure contributes to antiangiogenic properties, which are crucial in preventing tumor growth and metastasis.

In a study evaluating the cytotoxicity of related compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, it was found that these compounds were more effective against U-87 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable study evaluated the biological activity of several oxadiazole derivatives, including this compound. The findings indicated:

  • Cytotoxicity : IC50 values were determined for different cell lines, showcasing significant cytotoxic effects.
  • Mechanistic Insights : Molecular docking studies revealed potential binding sites on target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution. For example, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is reacted with 2-(4-chlorophenoxy)acetyl chloride in DMF under basic conditions (e.g., K₂CO₃) at room temperature. Reaction progress is monitored by TLC, and the product is precipitated by adding water. Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent), solvent choice (polar aprotic solvents like DMF), and reaction time (typically 8–12 hours) .
  • Data Example : Typical yields range from 65–80% after recrystallization (e.g., using ethanol or pet-ether) .

Q. How is the compound characterized spectroscopically, and what analytical techniques are employed?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms aromatic protons (δ 6.8–7.4 ppm) and oxadiazole/acetamide carbonyl signals (δ 165–170 ppm) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 387) validate the molecular formula .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) for structural validation .

Q. What in vitro toxicity screening models are appropriate for initial safety assessment?

  • Methodology : Use cell viability assays (e.g., MTT on HepG2 or HEK293 cells) at concentrations of 10–100 µM. For acute toxicity, administer doses of 50–200 mg/kg in rodent models (e.g., Wistar rats) and monitor liver/kidney function biomarkers (ALT, creatinine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility Checks : Ensure the compound is fully dissolved in DMSO/PBS to avoid false negatives.
  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. A549) to identify cell-type specificity .

Q. What computational strategies predict the compound’s target interactions and binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. Validate with MD simulations (GROMACS) to assess stability.
  • Pharmacophore Modeling : Identify critical moieties (e.g., oxadiazole ring) for interaction with active sites .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with nitro or trifluoromethyl) or the chloro-phenoxy moiety.
  • Parallel Synthesis : Use automated reactors to generate 10–20 analogs. Screen for antimicrobial activity (MIC assays) or kinase inhibition .

Q. What methodologies assess the compound’s stability under various storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase).
  • Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles .

Q. How to optimize synthetic yields and purity for scaled-up research applications?

  • Methodology :

  • Catalyst Screening : Test bases like DBU or Et₃N for faster reaction kinetics.
  • Purification : Replace precipitation with column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Scale-Up : Use Schlenk lines for oxygen-sensitive steps and maintain stoichiometric ratios (1:1.2 for amine:acyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.